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molecular formula C4H5ClFNO2 B8272191 N-chloroacetyl-N-methylcarbamoyl fluoride

N-chloroacetyl-N-methylcarbamoyl fluoride

Cat. No. B8272191
M. Wt: 153.54 g/mol
InChI Key: SDAGGKRQMBJDJC-UHFFFAOYSA-N
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Patent
US04637901

Procedure details

A mixture of 10.0 g of N-Chloroacetyl-N-methylcarbamoyl chloride, 3.8 g of anhydrous potassium fluoride and 0.5 g of 18-crown-6 in 50 cc of dichloromethane was stirred at room temperature under nitrogen for about 16 hours. The liquid was decanted and the residue was extracted with 50 cc dichlormethane. The dichloromethane layers were combined and the solvent stripped off to afford 9.0 g. (Yield 100%) of N-chloroacetyl-N-methylcarbamoyl fluoride. The product was further purified by distillation under reduced pressure. B.p. 59° C./0.2 mm.
Name
N-Chloroacetyl-N-methylcarbamoyl chloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([N:5]([CH3:9])[C:6](Cl)=[O:7])=[O:4].[F-:10].[K+].C1OCCOCCOCCOCCOCCOC1>ClCCl>[Cl:1][CH2:2][C:3]([N:5]([CH3:9])[C:6]([F:10])=[O:7])=[O:4] |f:1.2|

Inputs

Step One
Name
N-Chloroacetyl-N-methylcarbamoyl chloride
Quantity
10 g
Type
reactant
Smiles
ClCC(=O)N(C(=O)Cl)C
Name
Quantity
3.8 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.5 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen for about 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The liquid was decanted
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 50 cc dichlormethane
CUSTOM
Type
CUSTOM
Details
to afford 9.0 g

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC(=O)N(C(=O)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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